DDAO

概要

説明

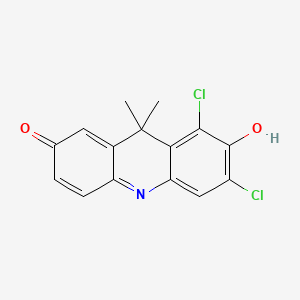

DDAO is a compound known for its unique chemical properties and applications. It is a near-infrared fluorescent dye with a molecular formula of C15H11Cl2NO2 and a molecular weight of 308.16 g/mol . This compound exhibits near-infrared emission, making it valuable in various scientific fields, particularly in fluorescence-based applications .

準備方法

The synthesis of DDAO involves several steps. One common method includes the reaction of pyridone with butanone, followed by chlorination to introduce the chlorine atoms . The reaction conditions typically involve the use of solvents like DMSO and temperatures maintained below -15°C to ensure stability and prevent degradation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

化学反応の分析

DDAO undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Biochemical Applications

DDAO has been investigated for its role in biochemical assays and as a fluorescent reference dye. Its properties make it suitable for various applications in molecular biology and diagnostics.

Fluorescent Reference Standards

This compound is utilized as a fluorescent reference standard in assays that require precise measurement of fluorescence signals. For instance, a study demonstrated the effectiveness of this compound in genotyping assays where it served to normalize the signals from reporter dyes. The results showed that this compound provided consistent reference points across different experimental conditions, enhancing the accuracy of genotyping results .

Key Findings:

- Stability : this compound exhibited high chemical stability under varied conditions.

- Performance : In a four-reporter TaqMan® Duplex SNP genotyping experiment, approximately 98% of reactions yielded reliable results when this compound was used as a reference dye .

Neuroscience Research

This compound's role extends into neuroscience, particularly concerning its implications in cognitive functions and disorders such as schizophrenia.

D-Amino Acid Oxidase Inhibition

Research has highlighted the significance of this compound in studies involving D-amino acid oxidase (DAO), an enzyme linked to cognitive performance. In genetically modified mouse models lacking DAO, enhanced memory performance was observed, suggesting that inhibiting DAO may have therapeutic potential for cognitive impairments associated with aging and neurodegenerative diseases .

Case Study Summary:

- Model : DAO knockout mice (Dao(-/-)).

- Observations : Improved spatial recognition and reduced anxiety-like behavior.

- Implications : Supports the development of DAO inhibitors as potential treatments for schizophrenia and cognitive decline .

Material Science Applications

This compound is also significant in material science, particularly in the synthesis of nanoparticles and surfactants.

Synthesis of Organo-Modified Silica Nanoparticles

A recent study focused on using this compound to synthesize organo-modified silica nanoparticles encapsulated with fluorescent boron dipyrrins. This method demonstrated that this compound could facilitate the controlled synthesis of nanoparticles with specific optical properties, which are valuable in biomedical applications such as targeted drug delivery .

Table 1: Properties of this compound-Synthesized Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 100 - 200 nm |

| Fluorescence Emission Peak | 550 nm |

| Uptake Efficiency in Cancer Cells | 75% |

Environmental Applications

In environmental science, this compound's surfactant properties make it useful for studying pollutant interactions and remediation processes.

Surfactant Behavior in Environmental Remediation

Research has shown that this compound can modify the behavior of pollutants in aqueous environments, aiding in their removal through enhanced solubilization. Its application in oil spill remediation has been explored, where it helps disperse oil and facilitates microbial degradation .

作用機序

The mechanism of action of DDAO involves its ability to emit near-infrared fluorescence. This property is due to its unique molecular structure, which allows it to absorb light at specific wavelengths and emit light in the near-infrared range . The compound interacts with various molecular targets, including enzymes and proteins, making it useful for detecting and imaging these targets in biological systems .

類似化合物との比較

DDAO can be compared with other similar compounds, such as:

7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one): Another near-infrared fluorescent dye with similar properties.

1,3-dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone: Exhibits near-infrared emission and is used in similar applications.

The uniqueness of this compound lies in its high quantum yield, low pKa, and excellent water solubility, making it highly effective in various scientific and industrial applications .

生物活性

Introduction to DDAO

This compound, or 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), is a compound derived from the enzymatic cleavage of DDAOG (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) beta-D-galactopyranoside). It is primarily utilized in biological assays due to its fluorescent properties and its role as a product in beta-galactosidase activity assays. This article explores the biological activities associated with this compound, including its applications in research and potential therapeutic implications.

This compound exhibits a far-red fluorescence upon excitation, which is critical for its application in imaging and detection assays. The stability of the this compound signal allows for prolonged observation, making it suitable for various experimental conditions . The compound's amphiphilic nature enables it to interact with biological membranes, influencing their physical properties and potentially disrupting membrane integrity at higher concentrations .

| Property | Value |

|---|---|

| Molecular Weight | 289.69 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | ~5 |

| Fluorescence Emission | 659 nm (far-red) |

Enzymatic Assays

This compound is extensively used as a substrate in beta-galactosidase assays. The compound's fluorescence properties allow for sensitive detection of enzyme activity, which is crucial in various biological research applications. Studies have shown that the signal intensity of this compound correlates linearly with both enzyme concentration and substrate levels, facilitating quantitative analysis .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been shown to disrupt bacterial membranes, leading to cell lysis and death. This effect is attributed to its ability to integrate into lipid bilayers, altering membrane fluidity and integrity .

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing immune responses in various biological systems. Studies suggest that it can modulate the activity of immune cells, potentially enhancing or inhibiting immune responses depending on the context .

Phytotoxic Effects

In plant biology, this compound has been identified as a phytotoxic agent. Its interaction with plant membranes can lead to growth inhibition and other detrimental effects on plant health. This property is being explored for potential applications in agricultural pest control .

Case Study 1: Beta-Galactosidase Activity Measurement

A study conducted by researchers demonstrated the use of this compound in measuring beta-galactosidase activity in live cells. The results indicated that this compound could effectively report enzyme activity through fluorescence imaging, allowing researchers to track cellular processes in real-time .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The findings revealed significant antibacterial effects at specific concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

Table 2: Summary of Case Studies Involving this compound

特性

IUPAC Name |

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJPCFGLMKJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。